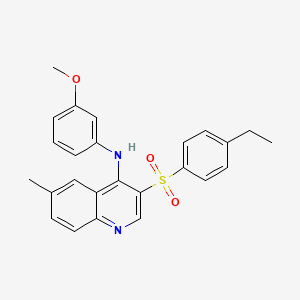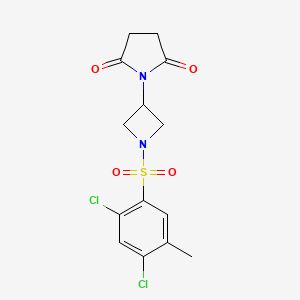
1-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecule contains a five-membered pyrrolidine ring, which is a common structure in many biologically active compounds . The presence of the sulfonyl group attached to the azetidin ring and the dichloromethylphenyl group could significantly influence the molecule’s reactivity and interactions with other molecules.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The sulfonyl group could potentially undergo substitution reactions, and the dichloromethylphenyl group might undergo electrophilic aromatic substitution. The pyrrolidine ring could also participate in reactions typical for cyclic amines .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
The synthesis of azetidinone analogues, including derivatives similar to 1-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione, has been explored for their potential in developing new antimicrobial, antitubercular, and antioxidant compounds. For instance, azetidinone analogues have shown significant antimicrobial activity against various bacterial and fungal strains as well as in vitro antituberculosis activity against Mycobacterium tuberculosis, indicating their potential as a foundation for antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014). These findings underline the importance of azetidinone scaffolds in drug discovery and development.
Medicinal Chemistry Applications
In medicinal chemistry, derivatives of 1-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione have been synthesized and evaluated for their pharmacological activities. Research has focused on developing compounds for their potential antidepressant and nootropic (cognitive-enhancing) effects. Specific derivatives have exhibited high antidepressant activity in preclinical models, highlighting the therapeutic potential of these compounds in treating depression and cognitive disorders (Thomas et al., 2016). This area of research is particularly promising for the development of new treatments for neurological conditions.
Antimicrobial and Antifungal Activities
Another significant area of application is the synthesis of azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives, which have been tested for their antibacterial and antifungal activities. These compounds represent a valuable addition to the arsenal against microbial resistance, showcasing the role of azetidinone derivatives in addressing global health challenges (Shah et al., 2014).
Advanced Materials and Chemical Synthesis
Beyond biomedical applications, derivatives of 1-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione have utility in the synthesis of advanced materials and in facilitating chemical transformations. For example, the use of heterocyclic chemistry for synthesizing functionalized imines demonstrates the versatility of azetidinone and related compounds in producing a wide range of chemically and physiologically active compounds, including agrochemicals and pharmaceuticals (Giubellina et al., 2003).
Future Directions
properties
IUPAC Name |
1-[1-(2,4-dichloro-5-methylphenyl)sulfonylazetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O4S/c1-8-4-12(11(16)5-10(8)15)23(21,22)17-6-9(7-17)18-13(19)2-3-14(18)20/h4-5,9H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRODPQPCXZWQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CC(C2)N3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1r,3s,5R,7S)-methyl 3-(2-(benzo[d]isoxazol-3-yl)acetamido)adamantane-1-carboxylate](/img/structure/B2849241.png)
![1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2849242.png)
![2-Methyl-6-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrazine](/img/structure/B2849244.png)
![5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyridine](/img/structure/B2849245.png)
![7-(trifluoromethyl)-5-[3-(trifluoromethyl)benzyl]-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2849249.png)

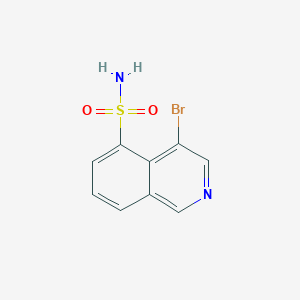
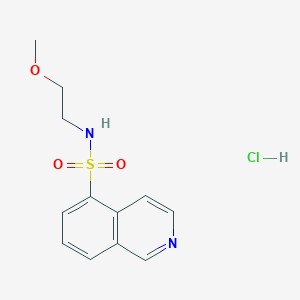
![Ethyl 2-[2-[2-(4-ethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2849254.png)
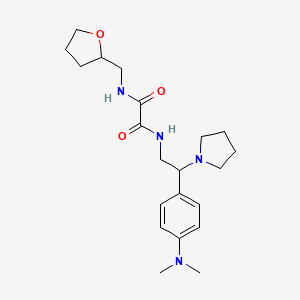
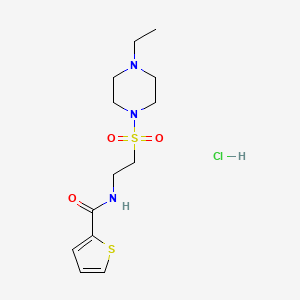
![5-amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-11b,11c-dihydro-6H-chromeno[4',3':4,5]thiopyrano[2,3-c]pyrrole-1,3,6(2H,3aH)-trione](/img/structure/B2849260.png)
![ethyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2849261.png)
